4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
Description
3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups attached to a pyrazole ring
Properties
Molecular Formula |
C23H17BrCl2N2O2 |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
4-bromo-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H17BrCl2N2O2/c1-29-17-7-3-5-14(11-17)22-21(24)23(15-6-4-8-18(12-15)30-2)28(27-22)20-10-9-16(25)13-19(20)26/h3-13H,1-2H3 |
InChI Key |
CHPCTPQOHFLQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the bromine, dichlorophenyl, and methoxyphenyl groups. Common reagents used in these steps include brominating agents, chlorinating agents, and methoxylating agents under controlled conditions such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar methoxy group placement but different overall structure.
3-Cyanophenylboronic acid: Contains a cyano group instead of bromine and chlorine.
Uniqueness
3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of bromine, chlorine, and methoxy groups attached to a pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of 3-[4-BROMO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER in various scientific and industrial fields
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
